4-(diethylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide
Description
4-(Diethylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a sulfonamide-benzamide hybrid compound characterized by a diethylsulfamoyl moiety at the para position of the benzamide core and a 4-methoxy-2-nitrophenyl substituent on the amide nitrogen. Its molecular formula is C₁₉H₂₁N₃O₅S, with a molecular weight of 419.518 g/mol (calculated exact mass: 419.1154) . Key structural features include:
- 4-Methoxy-2-nitrophenyl group: Contributes to electronic effects and steric bulk.
- Benzamide backbone: Common in drug design for hydrogen-bonding and stability.
Computational properties include a topological polar surface area of 113 Ų, four hydrogen-bond acceptors, and a moderate logP value (~3.1), suggesting balanced lipophilicity .
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O6S/c1-4-20(5-2)28(25,26)15-9-6-13(7-10-15)18(22)19-16-11-8-14(27-3)12-17(16)21(23)24/h6-12H,4-5H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQURNYGYDPXFBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of 4-Methoxyaniline
The nitro group is introduced via electrophilic aromatic nitration. 4-Methoxyaniline undergoes nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. The methoxy group directs nitration to the ortho position, yielding 2-nitro-4-methoxyaniline.
Reaction Conditions:
Purification and Characterization
Crude product is recrystallized from ethanol/water (1:3). Purity is confirmed via HPLC and ¹H-NMR (δ 8.21 ppm for aromatic protons adjacent to nitro group).
Synthesis of 4-(Diethylsulfamoyl)Benzoic Acid
Sulfonation of Benzoic Acid
Benzoic acid is treated with chlorosulfonic acid (ClSO₃H) at 50°C to form 4-chlorosulfonylbenzoic acid. This intermediate is highly reactive and prone to hydrolysis, necessitating anhydrous conditions.
Reaction Conditions:
Amination with Diethylamine
4-Chlorosulfonylbenzoic acid reacts with diethylamine (2.5 equiv) in tetrahydrofuran (THF) at 0°C to install the diethylsulfamoyl group. Triethylamine (TEA) neutralizes HCl byproduct.
Reaction Conditions:
Amide Bond Formation
Activation of 4-(Diethylsulfamoyl)Benzoic Acid
The carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Reaction Conditions:
Coupling with 4-Methoxy-2-Nitroaniline
The activated ester reacts with 4-methoxy-2-nitroaniline (1.0 equiv) in DMF under argon. The reaction proceeds for 12–18 hours, followed by aqueous workup.
Reaction Conditions:
Alternative Synthetic Routes
Post-Coupling Sulfamoylation
An alternative approach involves coupling 4-chlorosulfonylbenzoyl chloride with 4-methoxy-2-nitroaniline, followed by amination with diethylamine. This method avoids handling the sensitive sulfamoylbenzoic acid intermediate.
Reaction Conditions:
Nitro Group Retention Challenges
The nitro group’s electron-withdrawing nature can hinder amide coupling. Using excess EDC/HOBt (1.5 equiv) and prolonged reaction times (24 hours) improves yields.
Critical Analysis of Methodologies
Yield Optimization
| Method | Key Step | Yield (%) | Limitations |
|---|---|---|---|
| EDC/HOBt Coupling | Amide bond formation | 65–70 | Sensitivity to moisture |
| Post-Coupling Amination | Sulfamoyl group addition | 60–65 | Requires chlorosulfonyl |
Purity and Side Products
Common impurities include:
- Unreacted 4-(diethylsulfamoyl)benzoic acid (removed via alkaline wash).
- Diethylamine hydrochloride (filtered during workup).
Scalability and Industrial Feasibility
Large-scale synthesis faces challenges in:
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy and nitro groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can produce a wide range of functionalized benzamides.
Scientific Research Applications
4-(diethylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Analogs
4-Bromo-N-(4-Methoxy-2-Nitrophenyl)Benzamide (4MNB)
- Key difference : Bromo substituent replaces diethylsulfamoyl group.
- Structural impact : The bromine atom increases molecular weight (MW: 395.2 g/mol) but reduces hydrogen-bonding capacity compared to the sulfamoyl group.
N-(4-Methoxy-2-Nitrophenyl)Acetamide ()
- Biological relevance : Nitro and methoxy groups are retained, but smaller size may limit target engagement.
Sulfonamide Derivatives with Salicylamide/Anisamide Scaffolds ()
- Shared features : Sulfamoyl and benzamide groups.
- Example : 5-Chloro-2-methoxy-N-(4-(N-(2,4-difluorophenyl)sulfamoyl)benzyl)benzamide (Compound 7)
Pharmacological Activity Comparisons
PD-L1 Inhibition ()
| Compound | Substituents | % Inhibition (PD-L1) | Cytotoxicity (Fibroblasts) |
|---|---|---|---|
| Target Compound | Diethylsulfamoyl, 4-methoxy-2-nitro | Not reported | Likely low (analog data) |
| 5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide (4) | 4-Fluorophenyl, chloro | 53.327% | Non-cytotoxic |
| 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide (30) | 3-Fluorophenyl, salicylamide | 57.152% | Non-cytotoxic |
Key trends :
- Fluorine substitution improves PD-L1 inhibition.
- Salicylamide derivatives (e.g., Compound 30) show higher activity than benzamides, likely due to enhanced hydrogen bonding .
Antimicrobial Activity ()
Key trends :
- Nitro and halogen substituents enhance antimicrobial potency.
- Sulfonamide linkage is critical for membrane penetration .
Key Steps for Sulfonamide-Benzamide Hybrids ()
Sulfonylation : Reaction of benzoic acid hydrazides with sulfonyl chlorides.
Amide Coupling : Use of carbodiimides (e.g., EDC) or isothiocyanates.
Tautomerization : Observed in triazole-thione derivatives (e.g., ).
Recommendations :
- Evaluate the target compound’s PD-L1 inhibition and cytotoxicity.
- Explore fluorine or morpholine substitutions to enhance activity (see ).
Biological Activity
4-(diethylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide is a complex organic compound recognized for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a benzamide core with diethylsulfamoyl and methoxy-nitrophenyl substituents, which contribute to its unique chemical properties and biological interactions.
Chemical Structure
The compound's IUPAC name is this compound, with the following structural formula:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including methoxylation and amidation. The process requires specific reagents such as concentrated sulfuric acid for nitration and methanol for methoxylation.
Antimicrobial Properties
Research indicates that derivatives of benzamide, including this compound, exhibit significant antimicrobial activity. For instance, compounds within this class have shown efficacy against various bacterial strains and fungi. The mechanism often involves the inhibition of critical enzymes or disruption of cellular processes in pathogens.
Antiviral Activity
There is emerging evidence suggesting that compounds similar to this compound may possess antiviral properties. Studies have demonstrated that certain benzamide derivatives can inhibit the replication of viruses such as Hepatitis B virus (HBV) by increasing intracellular levels of APOBEC3G, an enzyme known to interfere with viral replication .
Case Study: Anti-HBV Activity
A related study evaluated a derivative with similar structural characteristics and found it to have an IC50 of 1.99 µM against wild-type HBV, showcasing its potential as an antiviral agent .
| Compound | IC50 (µM) | SI (Selectivity Index) |
|---|---|---|
| IMB-0523 | 1.99 | 58 |
| Lamivudine | 7.37 | N/A |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. This interaction can modulate enzyme activity or receptor functions, leading to altered cellular responses.
Toxicity and Pharmacokinetics
In toxicity studies, related compounds have shown low acute toxicity profiles, with LD50 values indicating a favorable safety margin for further development . Additionally, pharmacokinetic evaluations suggest that these compounds possess adequate absorption and distribution characteristics in biological systems.
Medicinal Chemistry
The unique structure of this compound makes it a valuable scaffold for the development of new therapeutic agents. Its potential applications include:
- Antimicrobial agents : Targeting resistant strains.
- Antiviral treatments : Focusing on chronic viral infections like HBV.
- Cancer therapeutics : Investigating its effects on tumor cell lines.
Future Directions
Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its mechanism of action, optimization of its pharmacological properties, and comprehensive toxicity assessments will be crucial for advancing its therapeutic potential.
Q & A
Synthesis and Optimization
Basic Question : What are the standard synthetic routes for preparing 4-(diethylsulfamoyl)-N-(4-methoxy-2-nitrophenyl)benzamide? Methodological Answer : The synthesis typically involves a multi-step approach:
Sulfamoylation : Reacting a benzamide precursor with diethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) to introduce the diethylsulfamoyl group.
Coupling : Using coupling agents like dicyclohexylcarbodiimide (DCC) or HATU to conjugate the sulfamoyl-benzamide intermediate with 4-methoxy-2-nitroaniline.
Purification : Column chromatography or recrystallization to isolate the final product.
Key parameters include maintaining anhydrous conditions and controlling reaction temperatures (0–25°C) to prevent side reactions .
Advanced Question : How can reaction conditions be optimized for intermediates with sensitive functional groups (e.g., nitro or methoxy)? Methodological Answer :
- Temperature Control : Use low temperatures (0–5°C) during nitro group introduction to avoid decomposition.
- Inert Atmosphere : Conduct reactions under nitrogen/argon to protect methoxy groups from oxidation.
- Catalytic Additives : Employ DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.
Example: A study on analogous benzamides achieved 85% yield by optimizing stoichiometry (1:1.2 molar ratio of sulfamoyl chloride to benzamide) and using DCM as a solvent .
Characterization and Spectral Analysis
Basic Question : What spectroscopic techniques are essential for characterizing this compound? Methodological Answer :
- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; nitro group deshielding effects).
- IR Spectroscopy : Peaks at ~1350 cm (symmetric S=O stretch) and ~1540 cm (asymmetric NO stretch).
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H] at m/z 435.12) .
Advanced Question : How can contradictions between spectral data and computational predictions be resolved? Methodological Answer :
- X-ray Crystallography : Resolve ambiguities in substituent orientation (e.g., nitro group coplanarity with the benzene ring). For example, crystallographic data for a related compound confirmed a dihedral angle of 8.2° between the benzamide and nitro-substituted phenyl rings .
- DFT Calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments .
Biological Activity and Mechanisms
Basic Question : What are the known biological targets of this compound? Methodological Answer :
- Enzyme Inhibition : Preliminary studies suggest activity against tyrosine kinases (IC ~2.5 µM) due to sulfamoyl group interactions with ATP-binding pockets.
- Antimicrobial Screening : Moderate activity against S. aureus (MIC 32 µg/mL) attributed to nitro group redox properties .
Advanced Question : How can the mechanism of action be elucidated using biochemical assays? Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified enzyme targets (e.g., dissociation constant = 1.8 µM for kinase X).
- Fluorescence Polarization : Quantify competitive binding with fluorescent probes (e.g., 50% inhibition at 10 µM).
- Enzyme Kinetics : Determine and shifts in dose-dependent studies to confirm non-competitive inhibition .
Structural and Functional Analysis
Basic Question : How do functional groups (e.g., diethylsulfamoyl, nitro) influence reactivity? Methodological Answer :
- Electron-Withdrawing Effects : The nitro group reduces electron density on the benzamide ring, enhancing electrophilic substitution resistance.
- Sulfamoyl Group : Acts as a hydrogen bond acceptor, influencing solubility and target binding .
Advanced Question : What computational methods predict the impact of conformational flexibility on bioactivity? Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions over 100 ns to identify stable binding poses.
- QM/MM Calculations : Model electron transfer pathways involving the nitro group in redox-mediated antibacterial activity .
Data Contradictions and Methodological Challenges
Advanced Question : How should researchers address discrepancies in bioactivity data across structural analogs? Methodological Answer :
- Orthogonal Assays : Validate results using both cell-based (e.g., cytotoxicity) and cell-free (e.g., enzyme inhibition) assays.
- SAR Studies : Compare analogs (e.g., methyl vs. ethyl sulfamoyl derivatives) to isolate critical functional groups. For example, replacing diethylsulfamoyl with dimethylsulfamoyl reduced kinase inhibition by 60%, highlighting steric effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
